molecular formula C6H7N3O B13917434 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B13917434
M. Wt: 137.14 g/mol
InChI Key: PTECXAMKMCYRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a hydroxy group at the 4-position of the pyrazole ring and a propanenitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylonitrile, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile.

    Reduction: Formation of 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the nitrile group provides a site for further functionalization.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3-(4-hydroxypyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2

InChI Key

PTECXAMKMCYRCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.